molecular formula C26H23N3O7 B11185016 2,2,4-Trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl 4-nitrobenzoate

2,2,4-Trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl 4-nitrobenzoate

Cat. No.: B11185016
M. Wt: 489.5 g/mol
InChI Key: KJWYJIJFOGDKJN-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl 4-nitrobenzoate is a complex organic compound with the molecular formula C26H21N3O7 This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with nitrobenzoyl and nitrobenzoate groups

Preparation Methods

The synthesis of 2,2,4-Trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl 4-nitrobenzoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the nitrobenzoyl and nitrobenzoate groups through acylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

2,2,4-Trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,4-Trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl 4-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2,2,4-Trimethyl-1-(4-nitrobenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl 4-nitrobenzoate include other tetrahydroquinoline derivatives with different substituents These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C26H23N3O7

Molecular Weight

489.5 g/mol

IUPAC Name

[2,2,4-trimethyl-1-(4-nitrobenzoyl)-3,4-dihydroquinolin-6-yl] 4-nitrobenzoate

InChI

InChI=1S/C26H23N3O7/c1-16-15-26(2,3)27(24(30)17-4-8-19(9-5-17)28(32)33)23-13-12-21(14-22(16)23)36-25(31)18-6-10-20(11-7-18)29(34)35/h4-14,16H,15H2,1-3H3

InChI Key

KJWYJIJFOGDKJN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)[N+](=O)[O-])(C)C

Origin of Product

United States

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